

Lanthanum Isopropoxide in Asymmetric Catalysis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lanthanum isopropoxide*

Cat. No.: *B101173*

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For Researchers, Scientists, and Drug Development Professionals

Lanthanum (III) isopropoxide emerges as a versatile and potent precursor in the realm of asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. Its ability to form chiral complexes in situ facilitates a range of enantioselective transformations with high efficiency and stereocontrol. This document provides detailed application notes and experimental protocols for key reactions catalyzed by **lanthanum isopropoxide**-based systems, offering a practical guide for researchers in the synthesis of enantiomerically enriched molecules.

Asymmetric Epoxidation of α,β -Unsaturated Ketones

The enantioselective epoxidation of α,β -unsaturated ketones is a fundamental transformation in organic synthesis, yielding chiral epoxides that are valuable building blocks for a variety of pharmaceuticals. A highly effective catalytic system for this reaction can be generated in situ from **lanthanum isopropoxide**, a chiral ligand such as (R)-BINOL, and a phosphine oxide additive. This self-organized complex demonstrates remarkable activity and enantioselectivity across a range of substrates.

Quantitative Data

| Entry | Substrate (Enone) | Oxidant | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|-------|---------------------|--------------------------|-------------------------|-----------|--------|
| 1 | Chalcone | Cumene hydroperoxide | 5 | 99 | >99 |
| 2 | 4-Chlorochalcone | Cumene hydroperoxide | 5 | 98 | >99 |
| 3 | 4-Methoxychalcone | Cumene hydroperoxide | 5 | 99 | >99 |
| 4 | 2-Cyclohexen-1-one | tert-Butyl hydroperoxide | 10 | 85 | 95 |
| 5 | 2-Cyclopenten-1-one | tert-Butyl hydroperoxide | 10 | 78 | 92 |

Experimental Protocol: Asymmetric Epoxidation of Chalcone

Materials:

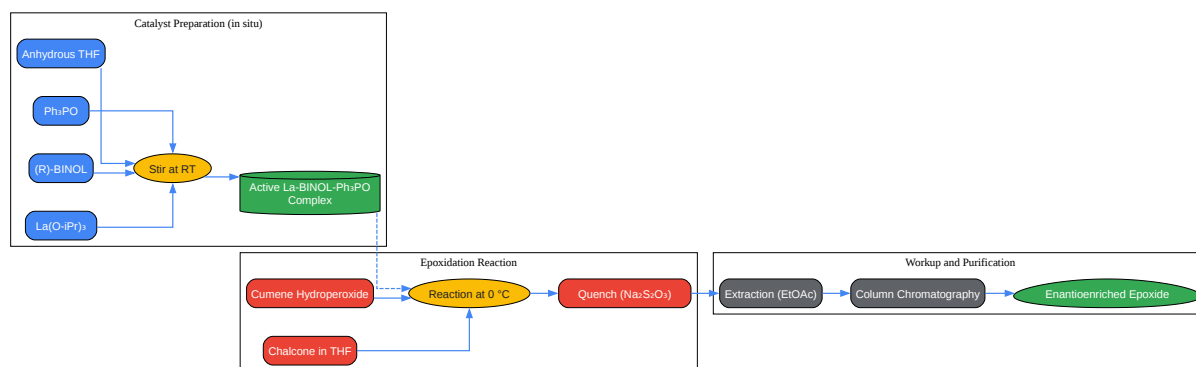
- Lanthanum (III) isopropoxide [La(O-i-Pr)₃]
- (R)-(+)-1,1'-Bi(2-naphthol) [(R)-BINOL]
- Triphenylphosphine oxide (Ph₃PO)
- Chalcone
- Cumene hydroperoxide (80% in cumene)

- Anhydrous tetrahydrofuran (THF)
- 4 Å Molecular sieves

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.025 mmol) and triphenylphosphine oxide (0.025 mmol).
- Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- To this solution, add a solution of **lanthanum isopropoxide** (0.025 mmol) in anhydrous THF (0.5 mL) and stir for another 30 minutes.
- Add powdered 4 Å molecular sieves (100 mg) and stir the suspension for 1 hour at room temperature.
- Cool the mixture to 0 °C and add a solution of chalcone (0.5 mmol) in anhydrous THF (1.0 mL).
- Add cumene hydroperoxide (0.6 mmol) dropwise to the reaction mixture.
- Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford the corresponding epoxide.
- Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow



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Workflow for Asymmetric Epoxidation

Catalytic 1,4-Addition of Malonates to Enones (Michael Addition)

The asymmetric Michael addition is a powerful C-C bond-forming reaction. **Lanthanum isopropoxide**, in combination with a chiral ligand, can catalyze the enantioselective addition of malonates to cyclic and acyclic enones.^[1]

Quantitative Data

| Entry | Substrate (Enone) | Malonate | Chiral Ligand | Yield (%) | ee (%) |
|-------|---------------------|-------------------|--------------------------------|-----------|--------|
| 1 | 2-Cyclohexen-1-one | Dimethyl malonate | (S,S)-phenyl-linked-binaphthol | 95 | 92 |
| 2 | 2-Cyclopenten-1-one | Diethyl malonate | (S,S)-phenyl-linked-binaphthol | 93 | 90 |
| 3 | Chalcone | Dibenzyl malonate | (S,S)-phenyl-linked-binaphthol | 88 | 85 |

Experimental Protocol: Asymmetric Michael Addition to 2-Cyclohexen-1-one

Materials:

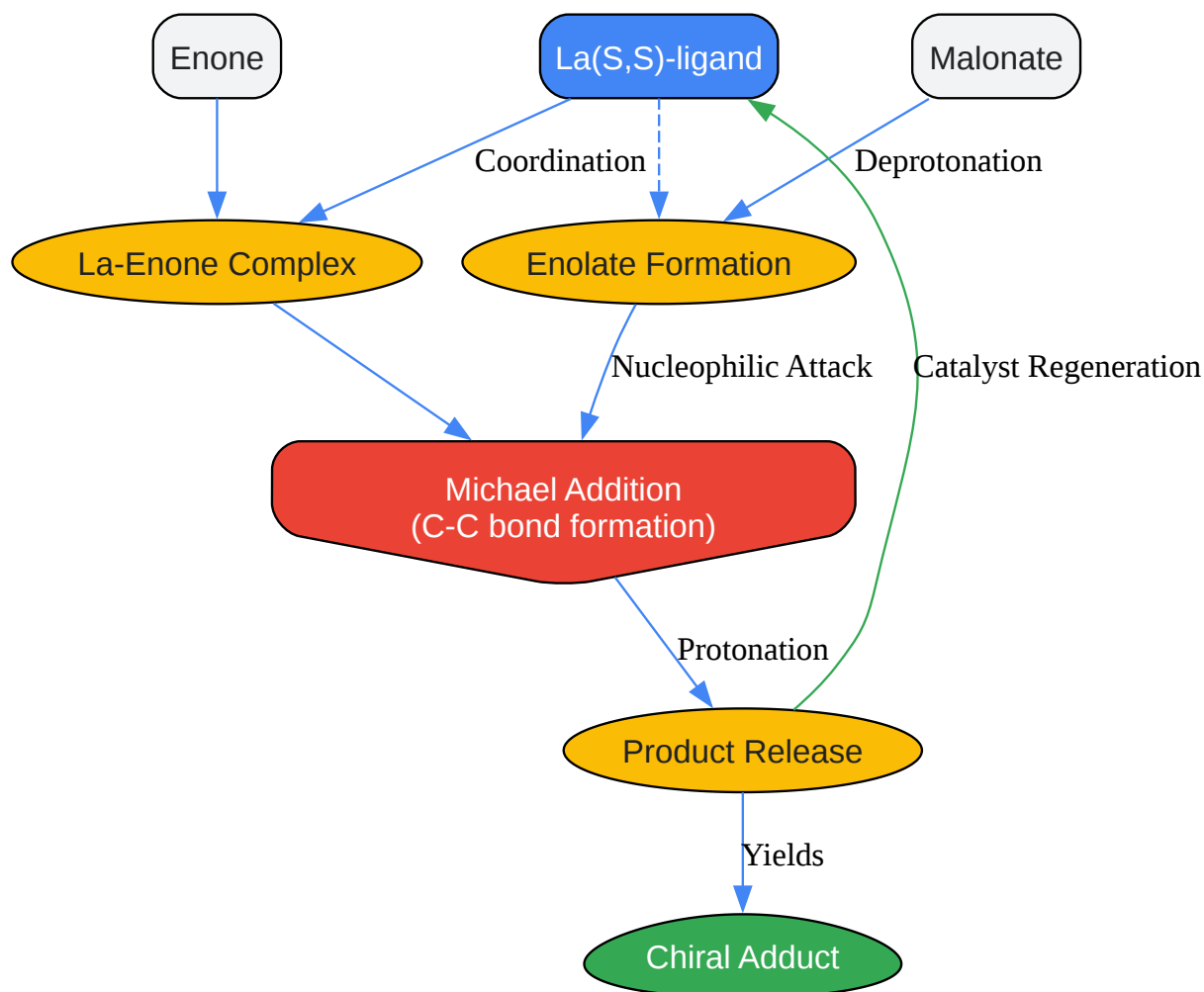
- Lanthanum (III) isopropoxide [La(O-i-Pr)₃]
- (S,S)-phenyl-linked-binaphthol
- 2-Cyclohexen-1-one
- Dimethyl malonate
- Anhydrous toluene
- 4 Å Molecular sieves

Procedure:

- In a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-phenyl-linked-binaphthol (0.03 mmol) and **lanthanum isopropoxide** (0.03 mmol).

- Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
- Add 4 Å molecular sieves (100 mg) and continue stirring for another 30 minutes.
- Cool the mixture to -20 °C.
- Add 2-cyclohexen-1-one (0.5 mmol) to the catalyst suspension.
- Slowly add dimethyl malonate (0.6 mmol) dropwise over 10 minutes.
- Stir the reaction mixture at -20 °C for 48 hours, monitoring the reaction by TLC.
- Quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
- Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate = 5:1) to yield the Michael adduct.
- Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle



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Proposed Catalytic Cycle for Michael Addition

Catalytic Allylation of Ketoimines

Lanthanum isopropoxide also serves as an effective co-catalyst in the copper-catalyzed allylation of ketoimines, a valuable method for synthesizing chiral amines.[2] While **lanthanum isopropoxide** itself does not induce high enantioselectivity in this specific reaction, its presence is crucial for achieving high yields in the racemic version, which was a foundational study for the development of the highly enantioselective variant using a different co-catalyst.

Quantitative Data (as a co-catalyst)

| Entry | Ketoimine Substrate | Primary Catalyst | Co-catalyst | Yield (%) |
|-------|--|--------------------------------|------------------------------------|-----------|
| 1 | N-Benzylideneacetophenone imine | CuF·3PPh ₃ (1 mol%) | La(O-i-Pr) ₃ (1.5 mol%) | 95 |
| 2 | N-(4-Chlorobenzylidene)acetophenone imine | CuF·3PPh ₃ (1 mol%) | La(O-i-Pr) ₃ (1.5 mol%) | 92 |
| 3 | N-(4-Methoxybenzylidene)acetophenone imine | CuF·3PPh ₃ (1 mol%) | La(O-i-Pr) ₃ (1.5 mol%) | 96 |

Experimental Protocol: Allylation of N-Benzylideneacetophenone imine

Materials:

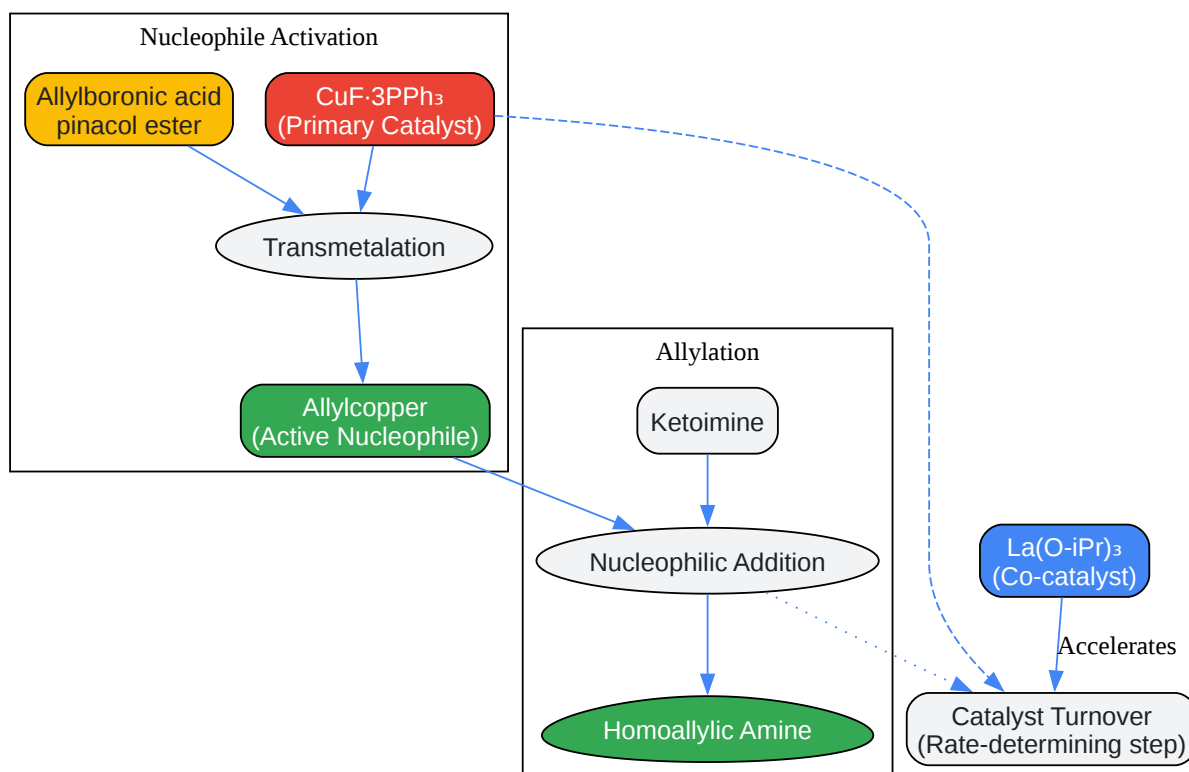
- Copper (I) fluoride-triphenylphosphine complex (CuF·3PPh₃)
- Lanthanum (III) isopropoxide [La(O-i-Pr)₃]
- N-Benzylideneacetophenone imine
- Allylboronic acid pinacol ester
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add CuF·3PPh₃ (0.005 mmol) and **lanthanum isopropoxide** (0.0075 mmol).
- Add anhydrous THF (1.0 mL) and stir the suspension at room temperature for 15 minutes.

- Add a solution of N-benzylideneacetophenone imine (0.5 mmol) in anhydrous THF (1.0 mL).
- Add allylboronic acid pinacol ester (0.75 mmol) to the reaction mixture.
- Stir the reaction at room temperature for 24 hours.
- Quench the reaction with 1 M HCl (5 mL) and stir for 30 minutes.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- Extract with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the homoallylic amine.

Logical Relationship of Catalytic System



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Role of $\text{La}(\text{O}-i\text{Pr})_3$ in Allylation

Note on Safety and Handling: **Lanthanum isopropoxide** is moisture-sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents are essential for optimal results.

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References

- 1. Catalytic enantioselective allylation of ketoimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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